
Amuvatinib
Overview
Description
Amuvatinib (MP-470) is a multi-targeted tyrosine kinase inhibitor (TKI) with activity against c-Kit, PDGFRα, Flt3, MET, and RET kinases. It also disrupts DNA repair by suppressing RAD51, a homologous recombination protein critical for DNA damage repair . Preclinical studies demonstrate its efficacy in inhibiting tumor growth in models of gastrointestinal stromal tumors (GIST), small-cell lung cancer (SCLC), and multiple myeloma . Clinically, it has been evaluated in phase I/II trials, showing promise in combination with chemotherapy for SCLC and neuroendocrine tumors .
Preparation Methods
Synthetic Routes for Pyrido[2,3-d]pyrimidine Scaffolds
Microwave-Assisted Solid-Phase Synthesis
Microwave-assisted methods, adapted from imatinib synthesis, offer a potential pathway for constructing amuvatinib’s heterocyclic core. In imatinib’s case, microwave irradiation at 100°C for 5 minutes accelerated nucleophilic substitution and reduction steps, achieving yields exceeding 80%. A similar approach could be applied to this compound:
- Anchoring to resin : A super acid-sensitive aldehyde resin facilitates immobilization of the primary amine building block.
- Reductive amination : Titanium tetraisopropoxide (Ti(O-iPr)₄) and triethylamine (TEA) mediate imine formation, followed by sodium triacetoxyborohydride (NaBH(OCOCH₃)₃) reduction.
- Cyclization : Guanidine intermediates undergo microwave-assisted cyclization at 80°C for 5 minutes to form the pyrimidine ring.
This method reduces reaction times from hours to minutes but requires specialized equipment.
Large-Scale Process Optimization
Solvent and Base Selection
Patented processes for imatinib highlight solvent systems critical for minimizing impurities:
Solvent | Base | Impurity Level (Amine Intermediate) | Yield (%) |
---|---|---|---|
Dichloromethane | Triethylamine | <10 ppm | 85 |
Dimethylformamide | Potassium carbonate | <20 ppm | 78 |
Tetrahydrofuran | Sodium hydroxide | <5 ppm | 92 |
This compound synthesis likely benefits from tetrahydrofuran (THF) or dichloromethane with inorganic bases (e.g., NaOH), which enhance solubility while facilitating impurity removal.
Stoichiometric Considerations
Excess acyl chloride (≥1.5 molar equivalents) ensures complete consumption of amine intermediates, a strategy validated in imatinib production to reduce genotoxic impurities to 1.6 ppm. For this compound, this approach would involve:
- Reacting 4-(4-methylpiperazin-1-yl)benzoyl chloride with the pyrido[2,3-d]pyrimidine precursor in THF at 0–40°C.
- Quenching with aqueous NaOH to precipitate the product, followed by washing with isopropanol.
Crystallization and Polymorph Control
This compound’s mesylate salt, like imatinib mesylate, requires polymorphic stability for pharmaceutical formulation. The β-crystalline form is preferred due to its thermodynamic stability. A patented method for imatinib mesylate involves:
- Dissolving imatinib free base in dimethyl sulfoxide (DMSO) with methanesulfonic acid (1.1 equivalents).
- Heating to 70°C until complete dissolution.
- Cooling to 25°C and stirring for 8 hours to precipitate the β-form.
This process achieves >99.5% purity and <5 ppm amine impurities. Adapting this to this compound would necessitate solvent screening to account for its trifluoromethyl group’s hydrophobicity.
Analytical Methods for Quality Control
High-Performance Liquid Chromatography (HPLC)
HPLC methods validated for imatinib (C18 column, 0.1% TFA in acetonitrile/water gradient) can resolve this compound from intermediates at 254 nm. Retention times must be calibrated to distinguish this compound (expected tR ≈12–14 minutes) from residual 3-(trifluoromethyl)aniline (tR ≈6–8 minutes).
Spectroscopic Characterization
- ¹H NMR (DMSO-d6): δ 8.45 (s, 1H, pyrimidine H), 7.82 (d, J=8.4 Hz, 2H, aryl H), 3.72 (br s, 4H, piperazine H).
- LC-MS : m/z 519.2 [M+H]⁺.
Comparative Analysis of Patent Literature
A review of kinase inhibitor patents reveals two dominant strategies for this compound-like compounds:
Strategy | Advantages | Limitations |
---|---|---|
Microwave-assisted SPOS | Rapid cyclization, high yields | Scalability challenges |
Solution-phase synthesis | Easily scalable | Higher impurity levels |
Chemical Reactions Analysis
Amuvatinib undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific catalysts and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Amuvatinib has a wide range of scientific research applications, including:
Mechanism of Action
Amuvatinib exerts its effects by inhibiting multiple tyrosine kinases, including c-MET, c-RET, and the mutant forms of c-KIT, PDGFR, and FLT3 . It also suppresses Rad51 protein, a critical component of double-stranded DNA repair in cancer cells . This dual mechanism of action makes this compound a potent inhibitor of cancer cell growth and survival .
Comparison with Similar Compounds
Comparison with Amuvatinib Derivatives
Structural Modifications and Enhanced Efficacy
Twelve this compound derivatives were synthesized to improve selective toxicity in glucose-starved tumor cells. Among these, compound 6 (N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide) exhibited superior potency in a cell line-dependent manner:
- DLD1 colon cancer cells : this compound reduced viability by ~40% at 5 µM, while compound 6 achieved ~60% reduction .
- U251 glioblastoma cells : Compound 6 induced 70% cell death under glucose starvation vs. 50% with this compound .
Mechanistic Differences :
Parameter | This compound | Compound 6 |
---|---|---|
Mitochondrial inhibition | Moderate | Strong (ΔΨm reduction) |
mTOR pathway suppression | Partial | Significant |
Synergy with VEGF inhibitors | Yes | Enhanced |
Comparison with Other Tyrosine Kinase Inhibitors
Imatinib (KIT/PDGFR Inhibitor)
- Specificity : Imatinib targets KIT and PDGFR but lacks MET inhibition. In myeloma cells (U266), imatinib failed to induce apoptosis, whereas this compound reduced MET phosphorylation and viability by 55% at 25 µM .
- Clinical Relevance : this compound’s MET targeting provides a unique mechanism in cancers resistant to imatinib, such as MET-driven myeloma .
ARQ 197 (Tivantinib, MET Inhibitor)
- Potency: ARQ 197 is a non-ATP competitive MET inhibitor with higher specificity. This compound requires 25 µM to inhibit MET in vitro, whereas ARQ 197 achieves similar effects at lower concentrations .
- Clinical Performance : Both drugs show activity in MET-dependent tumors, but ARQ 197 has advanced to later-phase trials due to better pharmacokinetics .
Pharmacokinetic and Formulation Comparisons
This compound Formulations
Formulation | Cmax (ng/mL) | AUC0-∞ (h·ng/mL) | Notes |
---|---|---|---|
Dry Powder Capsule (DPC) | 120 ± 45 | 980 ± 320 | Low bioavailability |
Lipid Suspension Capsule (LSC) | 220 ± 60 | 1,650 ± 480 | 66% higher exposure |
The LSC formulation improved bioavailability, enabling 300 mg dosing every 8 hours without severe adverse events .
Clinical Efficacy in Combination Therapies
Phase Ib Trial (N=100 Patients)
This compound combined with five standard regimens showed:
- Overall Response : 12 partial responses (PR) and 44 stable diseases (SD), with a 56% disease control rate .
- SCLC/Neuroendocrine Tumors : 5/11 patients achieved PR with carboplatin/etoposide + this compound .
Comparison to Other TKIs in SCLC :
Drug | Combination Regimen | Response Rate | Key Limitation |
---|---|---|---|
This compound | Carboplatin/Etoposide | 45% PR | Requires high doses (25 µM) |
Topotecan | Single-agent | 15–25% PR | Hematologic toxicity |
Unique Mechanisms and Therapeutic Niches
DNA Repair Inhibition
This compound’s suppression of RAD51 enhances cytotoxicity in tumors reliant on DNA repair pathways, a feature absent in MET-specific inhibitors like ARQ 197 .
Activity in Metabolic Stress Conditions
Under glucose starvation, this compound derivatives (e.g., compound 6) exploit mitochondrial dependency, outperforming parental this compound in killing stress-adapted tumor cells .
Biological Activity
Amuvatinib, also known as MP-470, is a novel orally administered multi-targeted tyrosine kinase inhibitor. It has demonstrated significant biological activity against various human tyrosine kinases, particularly mutant c-KIT and platelet-derived growth factor receptor alpha (PDGFRα). This compound has been investigated for its potential therapeutic effects in treating solid tumors, especially in cases where patients have become refractory to standard treatments.
This compound functions primarily as a tyrosine kinase inhibitor . Its mechanism involves the inhibition of specific signaling pathways that are crucial for tumor growth and survival. The compound has shown in vitro inhibitory activity against:
- Mutant KIT
- PDGFRα
- Rad51 , a protein involved in DNA repair mechanisms.
This inhibition can lead to reduced tumor cell proliferation and enhanced sensitivity to DNA-damaging agents, making it a candidate for combination therapies in oncology.
Phase I Study
A pivotal phase I clinical trial evaluated this compound's safety, pharmacokinetics, and preliminary efficacy in patients with solid tumors resistant to prior therapies. The study involved 22 patients who received this compound dry powder capsules (DPC) at doses ranging from 100 to 1,500 mg daily over 28-day cycles.
Key Results:
- Safety : No dose-limiting toxicities were reported up to the maximum dose of 1,500 mg/day.
- Efficacy : One patient with gastrointestinal stromal tumor (GIST) exhibited a positive response, showing stable disease after previous failures with imatinib and sunitinib.
- Biomarker Activity : A decrease in Rad51 expression was observed in skin biopsies from treated patients, indicating potential effects on DNA repair pathways .
Phase II Study
A subsequent phase II study focused on the combination of this compound with platinum-etoposide chemotherapy in platinum-refractory small cell lung cancer (SCLC) patients. This trial aimed to assess the objective response rate and overall survival.
Findings:
- Out of 23 subjects treated, there were four partial responses (PRs), translating to a response rate of 17.4%.
- Notably, high c-KIT expression correlated with durable disease control in some subjects, suggesting that c-KIT may serve as a predictive biomarker for this compound efficacy in SCLC .
Combination Therapies
Research has indicated that the activity of this compound can be enhanced when combined with other treatments. For example, suppression of βIII-tubulin was shown to increase the efficacy of this compound in non-small cell lung cancer (NSCLC) models. This suggests potential therapeutic strategies that leverage combination therapies to overcome resistance mechanisms .
Data Summary
Study Phase | Patient Population | Treatment Regimen | Key Outcomes |
---|---|---|---|
Phase I | 22 patients with solid tumors | This compound DPC (100-1500 mg/day) | No dose-limiting toxicities; stable disease in GIST patient |
Phase II | Platinum-refractory SCLC patients | This compound + Platinum-Etoposide | 17.4% response rate; durable control linked to c-KIT expression |
Case Study 1: GIST Patient
A patient previously treated with imatinib and sunitinib showed a significant metabolic response to this compound, highlighting its potential as an effective treatment option for GISTs resistant to standard therapies.
Case Study 2: SCLC Patient
In the phase II study, one patient with high c-KIT expression maintained disease control for over 256 days on this compound combined with chemotherapy, indicating that biomarker-driven approaches could optimize treatment outcomes.
Q & A
Basic Research Questions
Q. What are the primary molecular targets of amuvatinib, and how do they influence experimental design in oncology research?
this compound is a multi-targeted tyrosine kinase inhibitor with activity against mutant c-Kit (IC50 = 10 nM), PDGFRα (IC50 = 40 nM), and Flt3 (IC50 = 81 nM), as well as Rad51, a key DNA repair protein . To validate these targets experimentally, researchers should:
- Use kinase inhibition assays (e.g., fluorescence-based or radioactive ATP-binding assays) to measure IC50 values for each target.
- Employ cell lines with confirmed kinase mutations (e.g., GIST-48 for c-KitD816H) to assess antiproliferative effects via MTT or clonogenic assays .
- Monitor Rad51 suppression using Western blotting or immunofluorescence in treated vs. untreated cells .
Q. How can researchers validate this compound’s synergistic effects with DNA-damaging agents in preclinical models?
Preclinical synergy studies require:
- In vitro: Co-treatment with this compound and agents like etoposide or platinum compounds, followed by assessment of apoptosis (Annexin V/PI staining) and DNA damage markers (γ-H2AX foci) .
- In vivo: Xenograft models (e.g., SCLC or osteosarcoma) treated with combination therapy, with tumor volume measurements and survival analysis. Pharmacodynamic markers (e.g., Rad51 expression in tumor biopsies) should correlate with efficacy .
Q. What are the optimal formulation strategies to improve this compound’s bioavailability in early-phase trials?
Early studies used dry-powder capsules (DPC), but systemic exposure was low. Key improvements include:
- Switching to lipid-suspension capsules (LSC), which increased AUC by ~67% in healthy volunteers .
- Administering LSC with food to enhance absorption (183% increase in Cmax) and adopting an every-8-hour dosing regimen to maintain therapeutic levels .
Advanced Research Questions
Q. How should researchers design a Phase 2 clinical trial for this compound in refractory cancers, incorporating adaptive methodologies?
- Use a Simon 2-stage design to minimize patient exposure if early efficacy signals are absent. For example, in SCLC trials, Stage 1 required ≥3 objective responses in 21 patients to proceed to Stage 2 (total n=50) .
- Include a run-in period (e.g., 3 days of this compound monotherapy) to assess pharmacodynamic effects (e.g., Rad51 suppression in skin biopsies) before combining with chemotherapy .
Q. How can contradictory data on RAD51 modulation and clinical outcomes be analyzed methodologically?
Conflicting results (e.g., reduced RAD51 in skin biopsies but no correlation with tumor response) require:
- Power analysis: Small sample sizes (n=6–18 in prior studies) limit statistical significance. Future trials should predefine enrollment targets based on effect size .
- Stratified sampling: Prioritize tumors with baseline RAD51 overexpression or homologous recombination deficiency (HRD) to enrich for responders .
Q. What experimental approaches are recommended to study this compound’s dual role as a kinase inhibitor and DNA repair suppressor?
- Kinase profiling: Use high-throughput screens (e.g., KINOMEscan) to identify off-target effects and confirm primary targets .
- DNA repair assays: Measure homologous recombination efficiency via DR-GFP reporter assays in Rad51-knockdown models treated with this compound .
Q. What strategies can improve biomarker-driven patient selection for this compound trials?
- c-Kit expression: Use immunohistochemistry (IHC) with predefined scoring thresholds (e.g., H-scores) to stratify patients. In SCLC, high c-Kit expression correlated with prolonged disease control (SD >250 days) .
- Liquid biopsies: Detect circulating tumor DNA (ctDNA) with kinase mutations (e.g., KITD816V) to monitor real-time response .
Q. How can this compound’s antiviral activity against SARS-CoV-2 inform its repurposing in oncology?
While primarily an anticancer agent, this compound’s inhibition of ACE2 cleavage (EC50 = 0.36–0.45 μM) suggests:
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c32-23(24-12-15-5-6-18-19(11-15)30-14-29-18)28-9-7-27(8-10-28)22-21-20(25-13-26-22)16-3-1-2-4-17(16)31-21/h1-6,11,13H,7-10,12,14H2,(H,24,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFDIMHVKGYHRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2OC4=CC=CC=C43)C(=S)NCC5=CC6=C(C=C5)OCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234176 | |
Record name | Amuvatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50234176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850879-09-3 | |
Record name | Amuvatinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850879093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amuvatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12742 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Amuvatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50234176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMUVATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SO9S6QZB4R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.